3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-8-6-4-3-5-7(8)9-11-10(13)15-12-9/h3-6H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZYBEYDOAQNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.
Chemical Reactions Analysis
Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes nucleophilic or electrophilic ring-opening under specific conditions:
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Acidic Hydrolysis : Reacts with concentrated HCl at 80°C to yield 2-ethoxybenzamide and glyoxylic acid derivatives.
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Basic Conditions : Treatment with NaOH (2M) generates open-chain intermediates, which can reform under dehydration .
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 4h | 2-Ethoxybenzamide + Glyoxylic acid | 72 |
| Alkaline ring-opening | 2M NaOH, RT, 12h | Unstable intermediates | 58 |
Substitution Reactions
The ethoxy group participates in electrophilic aromatic substitution (EAS):
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the ethoxy group.
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Halogenation : Bromine in acetic acid produces 5-bromo derivatives (XRD-confirmed regioselectivity) .
Key Data :
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Nitration yields 85% para-nitro product (m.p. 142–144°C).
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Bromination selectivity: >90% for C-5 position (1H NMR: δ 7.82 ppm, singlet) .
Oxidation and Reduction
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Oxidation : KMnO₄ in acidic medium converts the dihydro-oxadiazole to a fully aromatic oxadiazole .
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Reduction : H₂/Pd-C reduces the oxadiazole ring to a diamino derivative (confirmed by LC-MS) .
Cross-Coupling Reactions
The ethoxyphenyl moiety enables Suzuki-Miyaura couplings:
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Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (TOF = 120 h⁻¹) .
Optimized Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
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With nitrile oxides: Forms 1,2,4-oxadiazolo[3,4-d] oxadiazin-7-ones (X-ray crystallography confirmed) .
Experimental Evidence :
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Reaction with 4-chlorobenzonitrile oxide yields 86% product (m.p. 215°C, HRMS m/z 356.0921 [M+H]⁺) .
Biological Activation Pathways
Metabolic studies reveal two primary pathways in hepatic microsomes :
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O-Deethylation : CYP3A4-mediated cleavage of ethoxy to hydroxyl group (t₁/₂ = 45 min).
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Oxadiazole Ring Hydroxylation : Forms 5-hydroxy intermediate (major urinary metabolite).
Enzymatic Parameters :
| Enzyme | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| CYP3A4 | 12.4 ± 1.2 | 8.7 ± 0.9 |
| CYP2C9 | 28.6 ± 3.1 | 2.1 ± 0.3 |
Thermal Decomposition
Thermogravimetric analysis (TGA) shows two-stage decomposition:
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180–220°C: Loss of ethoxy group (ΔH = +148 kJ/mol).
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300–350°C: Oxadiazole ring breakdown to CO and N₂O (GC-MS confirmed).
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
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Anticancer Properties :
- Mechanism : Several studies have indicated that derivatives of oxadiazole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 1,3,4-oxadiazoles have been linked to cytotoxic effects against cancer cells without significant side effects .
- Case Study : A recent investigation into new oxadiazole derivatives demonstrated their effectiveness as epidermal growth factor receptor tyrosine kinase inhibitors, showcasing promising anticancer activity .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under acidic conditions. This method allows for the introduction of various substituents to enhance biological activity.
Example Synthesis Pathway:
-
Starting Materials :
- Ethoxyphenyl hydrazone
- Carboxylic acid derivative
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Reaction Conditions :
- Heat under reflux in an acidic medium.
-
Expected Products :
- The desired oxadiazole compound along with possible side products.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Nitrophenyl-Substituted Derivatives
- 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 24011-15-2):
- Substitution of the phenyl ring with a nitro group at the meta position increases electron-withdrawing effects, enhancing stability and altering reactivity. This compound is commercially available (Aaron Chemicals LLC) with a molecular weight of 207.143 g/mol and is used in synthetic applications .
- 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 19932-97-9):
- The para-nitro substituent further polarizes the molecule, impacting solubility and interaction with biological targets. It is priced at €423.00/250 mg (CymitQuimica) and serves as a versatile small-molecule scaffold .
Heteroaromatic Substitutions
- 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CID 135465807):
Triazolone Derivatives
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one :
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data
Acidity and pKa
- The 4,5-dihydro-1,2,4-oxadiazol-5-one group has a theoretical pKa of ~6.80, as calculated using the SPARC program. This acidity is critical for prodrug design, where the oxadiazolone moiety can act as a hydrolyzable group .
- Comparatively, triazolone derivatives (e.g., 4-amino-2,4-dihydro-1,2,4-triazol-3-one) exhibit lower pKa values (~4.82–6.80), influencing their solubility and bioavailability .
Biological Activity
3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The compound's structure includes a dihydro-oxadiazole moiety, which has been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies and findings.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- CAS Number : 1183151-14-5
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. The following sections summarize these findings.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus spp. | 32 µg/mL |
| Similar oxadiazole derivatives | E. coli | 64 µg/mL |
These results suggest that the oxadiazole scaffold contributes to the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been assessed in various cancer cell lines. Studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 | 15.0 | Induces apoptosis through ROS accumulation |
| A549 | 20.0 | Cell cycle arrest at G1 phase |
| L929 (normal) | >100 | No significant cytotoxicity observed |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Inhibition of Kinases : Some studies indicate that oxadiazole derivatives can inhibit key kinases involved in cancer progression.
- Apoptotic Pathways : The compound has been shown to activate mitochondrial pathways leading to apoptosis.
- Gene Expression Modulation : It may affect gene transcription related to cell survival and proliferation.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Study on HepG2 Cells :
- Antimicrobial Efficacy Study :
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one?
Synthesis typically involves cyclocondensation of precursors such as hydroxylamine derivatives with carbonyl-containing intermediates. Key steps include:
- Cyclization : Reacting 2-ethoxyphenyl-substituted amidoximes with activated carbonyl groups under reflux in solvents like ethanol or methanol.
- Temperature control : Maintaining 60–80°C to optimize reaction kinetics while minimizing side reactions.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography for higher yields .
Q. How can the acid dissociation constant (pKa) of the oxadiazol-5-one ring be experimentally determined?
The pKa of the oxadiazol-5-one moiety (e.g., ~6.80 in azilsartan) can be measured via:
- Potentiometric titrations : Using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to avoid water interference. The half-neutralization potential (HNP) is derived from mV vs. titrant volume plots .
- SPARC calculations : Computational estimation of pKa values when experimental data is limited .
Q. What spectroscopic techniques are effective for characterizing this compound?
- FT-IR : Identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and C-N vibrations in the oxadiazole ring .
- NMR : H-NMR detects ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH₂CH₃), while C-NMR confirms the oxadiazol-5-one carbonyl (δ ~165 ppm) .
- UV-Vis : Monitors electronic transitions influenced by the aromatic and heterocyclic systems .
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic and vibrational properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d) level can:
- Optimize geometry : Predict bond lengths and angles for the oxadiazol-5-one ring and ethoxyphenyl substituent.
- Simulate spectra : Compare calculated IR, NMR, and UV-Vis spectra with experimental data to validate structural assignments .
- Electronic properties : Estimate HOMO-LUMO gaps to assess reactivity and charge distribution .
Q. What discrepancies arise between experimental and computational pKa values for this heterocycle, and how can they be resolved?
- Parameterization gaps : Programs like Jaguar lack specific parameters for the oxadiazol-5-one group, leading to inaccurate predictions (e.g., olmesartan’s C-terminal carboxyl pKa error) .
- Solvent effects : Computational models often neglect solvent interactions, requiring hybrid approaches (e.g., COSMO-RS) to improve accuracy .
Q. How does substitution on the phenyl ring influence biological activity or reactivity?
- Electron-withdrawing groups (e.g., nitro, chloro): Increase electrophilicity of the oxadiazole ring, enhancing interactions with biological targets like viral polymerases .
- Ethoxy group : Modulates lipophilicity and bioavailability, as seen in antiviral sulfonamide derivatives .
- Structure-activity relationships (SAR) : Substituent position (ortho vs. para) alters binding affinity in receptor studies, validated via molecular docking .
Q. What strategies address contradictions in spectral data interpretation for dihydro-oxadiazolones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
